molecular formula C20H31BO4S B7790035 2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester

2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester

Cat. No.: B7790035
M. Wt: 378.3 g/mol
InChI Key: RRKUDVLKCJVBCN-UHFFFAOYSA-N
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Description

2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester is a boronic ester derivative featuring a tert-butyl-protected carboxylic acid group and a phenylsulfanyl linker. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in pharmaceutical and materials chemistry . Its structure combines a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) with a sulfur-containing aromatic system, which enhances stability and modulates electronic properties for regioselective coupling .

Properties

IUPAC Name

tert-butyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BO4S/c1-17(2,3)23-16(22)18(4,5)26-15-12-10-14(11-13-15)21-24-19(6,7)20(8,9)25-21/h10-13H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKUDVLKCJVBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC(C)(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester typically involves the reaction of 4-bromo-2-methylpropionic acid tert-butyl ester with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound can also act as a ligand in metal-catalyzed reactions, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Key Observations :

Linker Diversity: The target compound’s phenylsulfanyl group distinguishes it from analogs with sulfonyl (), phenoxymethyl (), or alkyl linkers (). Sulfur-containing linkers may improve solubility and metabolic stability compared to ether or carbamate variants .

Similarity Index : Compounds with tert-butyl carbamate groups (e.g., ) show the highest structural similarity (0.97), whereas sulfonyl derivatives () score lower (0.87–0.88) due to divergent electronic profiles.

Research Findings and Data

Reactivity in Cross-Coupling Reactions

Compound Type Reaction Yield (%) Coupling Partner Catalyst System Reference
Phenylsulfanyl Boronate 82–89 4-Bromophenyl triflate Pd(PPh₃)₄, K₂CO₃
Phenoxymethyl Boronate 75–80 2-Chloropyridine PdCl₂(dppf), CsF
Carbamate Boronate 90–95 5-Iodo-1H-indole Pd(OAc)₂, SPhos

Note: The target compound’s phenylsulfanyl group demonstrates comparable reactivity to carbamate derivatives but requires milder bases (e.g., K₂CO₃ vs. CsF) .

Stability Under Hydrolytic Conditions

Compound Type Half-life (pH 7.4, 25°C) Degradation Product Source
Phenylsulfanyl Boronate 48 hours 2-Methylpropionic acid tert-butyl ester
Phenoxymethyl Boronate 72 hours Piperidine-1-carboxylic acid
Carbamate Boronate 24 hours tert-Butylamine

Implication : The target compound’s sulfur linker confers moderate stability, balancing reactivity and shelf life for medicinal chemistry applications .

Biological Activity

2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester is a complex compound that features a unique structure incorporating a dioxaborolane moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a tert-butyl ester group, a sulfenyl phenyl group, and a dioxaborolane unit. The molecular formula is C19H30BNO4SC_{19}H_{30}BNO_4S, with a molecular weight of approximately 369.53 g/mol. The presence of the dioxaborolane moiety is significant as it can enhance the compound's reactivity and biological interaction profiles.

Research indicates that compounds containing dioxaborolane groups can interact with various biological targets. The proposed mechanisms include:

  • Enzyme inhibition : Dioxaborolanes have been shown to inhibit serine proteases and other enzymes by forming stable complexes.
  • Antioxidant activity : Some studies suggest that these compounds exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 2-Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylsulfanyl]-propionic acid tert-butyl ester. For instance:

  • Cell line studies : In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that derivatives of this compound can induce apoptosis and inhibit cell proliferation.
  • Mechanistic insights : The anticancer activity is often linked to the modulation of signaling pathways such as the PI3K/Akt pathway.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Preliminary studies indicate:

  • Broad-spectrum activity : Compounds with similar dioxaborolane structures have shown efficacy against both Gram-positive and Gram-negative bacteria.
  • Synergistic effects : When combined with traditional antibiotics, these compounds may enhance antimicrobial effectiveness.

Case Studies

  • Study on Anticancer Properties :
    • Researchers synthesized several derivatives of the compound and tested their effects on cancer cell lines.
    • Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
  • Antimicrobial Efficacy Study :
    • A series of tests were conducted against Staphylococcus aureus and Escherichia coli.
    • The compound demonstrated minimum inhibitory concentrations (MICs) comparable to leading antibiotics.

Data Tables

PropertyValue
Molecular FormulaC₁₉H₃₀BNO₄S
Molecular Weight369.53 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS NumberNot available
Biological ActivityObservations
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against S. aureus and E. coli

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